molecular formula C9H9NO3 B1266551 Allyl p-nitrophenyl ether CAS No. 1568-66-7

Allyl p-nitrophenyl ether

Cat. No. B1266551
CAS RN: 1568-66-7
M. Wt: 179.17 g/mol
InChI Key: DJOGGVVIZHGION-UHFFFAOYSA-N
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Description

Allyl p-nitrophenyl ether (APNE) is a synthetic organic compound belonging to the ether family of compounds. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. APNE is used in a variety of applications, including organic synthesis, pharmaceuticals, and biotechnology.

Scientific Research Applications

Palladium Catalyzed C-Allylation of Nitroalkanes

A study by Aleksandrowicz et al. (1982) in "Tetrahedron" discusses the C-allylation of aliphatic nitro compounds catalyzed by palladium, using allyl phenyl ethers and other agents. This process demonstrates the reactivity and potential application of allyl p-nitrophenyl ether in synthetic organic chemistry, specifically in the formation of allylated products through palladium catalysis (Aleksandrowicz, Piotrowska, & Sas, 1982).

Photoreagents for Protein Crosslinking and Affinity Labeling

Jelenc et al. (1978) in "Proceedings of the National Academy of Sciences of the United States of America" propose 4-nitrophenyl ethers, a class to which this compound belongs, as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are inactive in the dark but react with amines upon irradiation, making them useful for biochemical studies involving protein interactions and labeling (Jelenc, Cantor, & Simon, 1978).

Sharpless Asymmetric Dihydroxylation

Bredikhina et al. (2015) in "ChemInform" discuss the Sharpless asymmetric dihydroxylation of nitrophenyl allyl ethers, including p-nitrophenyl allyl ethers. This study highlights the use of this compound in stereoselective synthesis, an important aspect in the creation of chiral molecules for pharmaceutical and chemical applications (Bredikhina, Kurenkov, Antonovich, Pashagin, & Bredikhin, 2015).

Microwave-Accelerated Claisen Rearrangement

Hui et al. (2020) in "Tetrahedron Letters" investigate the microwave-accelerated Claisen rearrangement of allyl aryl ethers, which can include this compound. This study demonstrates the application of this compound in organic synthesis, where controlled microwave irradiation can be used to enhance reaction rates and selectivity (Hui, Jiang, Qi, Ye, & Xie, 2020).

Fluorescent Probes for CORM-3 Detection

Gong et al. (2022) in "Analytical Chemistry" developed a Pd2+-free near-infrared fluorescent probe based on allyl ether isomerization for tracking CORM-3 in living systems. This compound's potential for modification and use in fluorescent probes highlights its relevance in bioimaging and the study of cellular processes (Gong, Zhou, Liu, Gui, & Feng, 2022).

Safety and Hazards

APNE may be harmful if inhaled and may cause skin irritation. It is also toxic in contact with skin . It is highly flammable and should be kept away from heat, open flames, and sparks .

Future Directions

Future research on APNE could focus on exploring its potential applications and improving the efficiency and selectivity of its synthesis. Micellar conditions are a new direction of study for ether synthesis as they are simple, efficient, economical, and environmentally friendly .

Biochemical Analysis

Biochemical Properties

Allyl p-nitrophenyl ether plays a significant role in biochemical reactions, particularly in the Claisen rearrangement, a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This compound interacts with various enzymes and proteins, facilitating the rearrangement process. The nature of these interactions is primarily based on the formation and breaking of chemical bonds, which are crucial for the rearrangement to occur.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the Claisen rearrangement facilitated by this compound can lead to changes in the expression of genes involved in metabolic pathways . Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through different pathways.

Molecular Mechanism

The molecular mechanism of this compound involves the Claisen rearrangement, which takes place through a concerted mechanism. In this process, a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks . This rearrangement initially produces a non-aromatic intermediate, which quickly undergoes a proton shift to reform the aromatic ring in the final product.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, under microwave heating, this compound can experience a significant rate enhancement, leading to accelerated reactions . This temporal effect is crucial for understanding the compound’s behavior in various experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate biochemical reactions without causing adverse effects. At higher doses, it can lead to toxic or adverse effects, impacting the overall health of the animal . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those that involve the Claisen rearrangement. This compound interacts with enzymes and cofactors that facilitate the rearrangement process, leading to changes in metabolic flux and metabolite levels . The understanding of these pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, impacting its overall activity and function . Understanding the transport and distribution mechanisms is essential for determining the compound’s efficacy in different biological contexts.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization is essential for elucidating the compound’s role in various cellular processes and its potential therapeutic applications.

properties

IUPAC Name

1-nitro-4-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOGGVVIZHGION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277447
Record name Allyl p-nitrophenyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1568-66-7
Record name 1-Nitro-4-(2-propen-1-yloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1568-66-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 2375
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl p-nitrophenyl ether
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Record name Allyl p-nitrophenyl ether
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Synthesis routes and methods

Procedure details

Potassium carbonate (49.7 g, 0.36 mol) was added to an N,N-dimethylformamide (250 ml) solution of p-nitrophenol (25.0 g, 0.18 mol) under nitrogen atmosphere and suspended, and 3-bromopropene (21.7 g, 0.18 mol) was dropwise added thereto. After finishing dropwise adding, the solution was stirred at a room temperature for 5 hours, and then extracting practice with diethyl ether was carried out after adding water to the solution. The organic layer was washed with water and then dried on anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue thus obtained was refined by means of silica gel chromatography (eluent solvent: toluene). Toluene was distilled off under reduced pressure, and then the resulting residue was recrystallized from ethanol to obtain allyl p-nitrophenyl ether (25.7 g).
Quantity
49.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Allyl p-nitrophenyl ether behave differently under microwave heating compared to conventional heating, and what causes this difference?

A1: Research has shown that this compound, when dissolved in a non-absorbing solvent like naphthalene and subjected to microwave irradiation, can exhibit significant rate enhancements in its unimolecular Claisen rearrangement reaction compared to conventional heating methods []. This rate enhancement is attributed to the selective heating of this compound, a microwave-absorbing reactant, in the non-absorbing solvent. This selective heating leads to localized "hot spots" around the this compound molecules, resulting in a higher effective temperature experienced by the reactant compared to the measured bulk temperature [].

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